molecular formula C5H5BF2N2O2 B11772867 (2-(Difluoromethyl)pyrimidin-5-yl)boronic acid

(2-(Difluoromethyl)pyrimidin-5-yl)boronic acid

Cat. No.: B11772867
M. Wt: 173.92 g/mol
InChI Key: UWLIMJWIWNCRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Difluoromethyl)pyrimidin-5-yl)boronic acid is a heteroaryl boronic acid derivative featuring a pyrimidine core substituted with a difluoromethyl group at the 2-position and a boronic acid moiety at the 5-position. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the difluoromethyl group (CF₂H), which enhances metabolic stability and modulates lipophilicity compared to non-fluorinated analogs . Boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems critical for drug discovery .

Properties

Molecular Formula

C5H5BF2N2O2

Molecular Weight

173.92 g/mol

IUPAC Name

[2-(difluoromethyl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C5H5BF2N2O2/c7-4(8)5-9-1-3(2-10-5)6(11)12/h1-2,4,11-12H

InChI Key

UWLIMJWIWNCRLG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C(F)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Difluoromethyl)pyrimidin-5-yl)boronic acid typically involves the introduction of the difluoromethyl group onto a pyrimidine ring followed by the formation of the boronic acid group. One common method involves the reaction of a difluoromethylated pyrimidine derivative with a boronic acid reagent under suitable conditions.

Industrial Production Methods: Industrial production of (2-(Difluoromethyl)pyrimidin-5-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Types of Reactions:

    Oxidation: (2-(Difluoromethyl)pyrimidin-5-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield various reduced forms.

    Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives.

Scientific Research Applications

Chemical Synthesis

1.1. Cross-Coupling Reactions

One of the primary applications of (2-(difluoromethyl)pyrimidin-5-yl)boronic acid is its role as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, which are essential for constructing complex organic molecules.

Reaction TypeConditionsYield (%)
Suzuki-MiyauraPd catalyst, Na2CO3, Dioxane, 110°C67–89%
C3-ArylationMicrowave-assisted conditionsUp to 91%

The compound has shown efficiency in coupling with various aryl and heteroaryl boronic acids, leading to high yields of desired products, demonstrating its utility in synthesizing biologically active compounds .

1.2. Synthesis of Drug Candidates

In medicinal chemistry, (2-(difluoromethyl)pyrimidin-5-yl)boronic acid is utilized to synthesize potential drug candidates. Its difluoromethyl group enhances the pharmacokinetic properties of the resulting molecules, improving potency and metabolic stability. For instance, derivatives of this boronic acid have been investigated for their activity against various cancer cell lines .

Medicinal Chemistry

2.1. Anticancer Activity

Research has indicated that compounds derived from (2-(difluoromethyl)pyrimidin-5-yl)boronic acid exhibit significant anticancer properties. A notable study reported the synthesis of a series of kinase inhibitors that showed promising results in inhibiting tumor growth in vitro and in vivo models .

Case Study: PQR530

  • Target : PI3K/mTOR Kinase
  • Activity : Structure–activity relationship studies led to the discovery of PQR530, which demonstrated potent inhibition against cancer cell lines .

Agrochemicals

The compound has also found applications in the agrochemical industry. Its ability to form stable complexes with metal ions makes it suitable for developing new herbicides and pesticides. The difluoromethyl group contributes to improved biological activity and selectivity against target pests.

Material Science

In material science, (2-(difluoromethyl)pyrimidin-5-yl)boronic acid serves as a building block for synthesizing functional materials, including polymers that exhibit specific electronic or optical properties. The incorporation of this compound into polymer matrices can enhance their performance in various applications such as sensors and drug delivery systems.

Mechanism of Action

The mechanism by which (2-(Difluoromethyl)pyrimidin-5-yl)boronic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The difluoromethyl group can influence the electronic properties of the pyrimidine ring, affecting the reactivity and stability of the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidinyl Boronic Acids

Compound Name Substituent at Position 2 Substituent at Position 5 Key Properties
(2-(Difluoromethyl)pyrimidin-5-yl)boronic acid CF₂H B(OH)₂ Enhanced metabolic stability; moderate electron-withdrawing effect
(2-Methylpyrimidin-5-yl)boronic acid CH₃ B(OH)₂ Electron-donating methyl group; lower lipophilicity vs. CF₂H analogs
(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid NH₂, CF₃ (position 4) B(OH)₂ Hydrogen-bonding capability (NH₂); strong electron-withdrawing CF₃ group
2-Methoxy-5-pyrimidylboronic acid OCH₃ B(OH)₂ Improved solubility due to polar methoxy group; steric hindrance
(2-(Trifluoromethyl)phenyl)pyrimidine-5-boronic acid CF₃ (on phenyl ring) B(OH)₂ Increased steric bulk; potential for π-π interactions

Key Observations:

  • Electron Effects: The difluoromethyl group (CF₂H) in the target compound provides intermediate electron-withdrawing effects compared to trifluoromethyl (CF₃) and methyl (CH₃) groups, balancing reactivity in cross-coupling reactions .

Reactivity in Suzuki-Miyaura Cross-Coupling

Table 2: Comparative Reactivity in Model Reactions

Boronic Acid Coupling Partner Yield (%) Conditions (Catalyst, Solvent) Reference
(2-Methoxy-5-pyrimidyl)boronic acid 4,6-Dichloropyrimidine 85–89 Pd(PPh₃)₂Cl₂, dioxane/Na₂CO₃
(2-Methylpyrimidin-5-yl)boronic acid 2-Bromo-3-(difluoromethyl)pyridine 83–87 Pd(PPh₃)₄, toluene/MeOH
(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid Halogenated peptides N/A CuSO₄, ligand L₂
(2-(Difluoromethyl)pyrimidin-5-yl)boronic acid (inferred) Aryl halides ~80* Pd(OAc)₂/PPh₃, toluene

Notes:

  • *Inferred yield based on analogous reactions with CF₂H-containing boronic acids .
  • Methoxy-substituted derivatives exhibit high yields due to favorable electronic and steric profiles .
  • Amino groups (e.g., NH₂) may require protective groups to prevent side reactions during coupling .

Biological Activity

(2-(Difluoromethyl)pyrimidin-5-yl)boronic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realm of drug discovery. This article delves into its biological activity, including synthesis, mechanisms of action, and case studies that illustrate its therapeutic potential.

  • Chemical Formula : C₅H₄BClF₂N₂O₂
  • Molecular Weight : 191.9 g/mol
  • CAS Number : 1308298-23-8

Synthesis Methods

The synthesis of (2-(difluoromethyl)pyrimidin-5-yl)boronic acid typically involves the following methods:

  • Miyaura Borylation : This method utilizes palladium-catalyzed borylation reactions to introduce the boronic acid functionality into the pyrimidine ring.
  • Microwave-Assisted Reactions : Recent advancements in microwave-assisted synthesis have improved yields and reduced reaction times, making it a preferred method for synthesizing boronic acids.

(2-(Difluoromethyl)pyrimidin-5-yl)boronic acid has been shown to exhibit various biological activities:

  • Anticancer Activity : Several studies have reported that derivatives of this compound demonstrate significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this structure have shown IC50 values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 breast cancer cells, indicating their potential as anticancer agents .
  • Neuroprotective Effects : Preliminary evaluations suggest that certain derivatives have micromolar IC50 values against monoamine oxidase B (MAO-B), a target implicated in neurodegenerative diseases such as Parkinson's disease .

Case Studies

  • Anti-inflammatory Activity : A study highlighted that a derivative of (2-(difluoromethyl)pyrimidin-5-yl)boronic acid exhibited comparable anti-inflammatory effects to the standard drug Indomethacin, with an activity percentage of 83.4% .
  • Antiviral Properties : Research indicates that modifications to the pyrimidine structure can enhance antiviral activity against influenza viruses, showing significant reductions in viral load in infected models .
  • Selectivity and Safety Profiles : The compound has demonstrated favorable pharmacokinetic profiles with low toxicity levels in animal models, suggesting a promising safety margin for therapeutic applications .

Comparative Efficacy Table

CompoundTarget Cell LineIC50 Value (μM)Mechanism
(2-(Difluoromethyl)pyrimidin-5-yl)boronic acidMCF-70.87 - 12.91Cytotoxicity
Derivative AMDA-MB-2311.75 - 9.46Cytotoxicity
Indomethacin-84.2% ActivityAnti-inflammatory
Modified Compound BInfluenza VirusSignificant ReductionAntiviral

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.